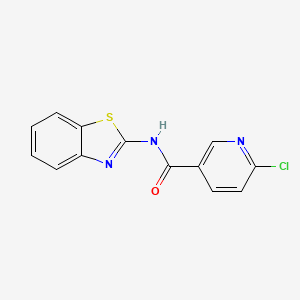
N-(1,3-benzothiazol-2-yl)-6-chloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-6-chloropyridine-3-carboxamide is a heterocyclic compound that combines a benzothiazole moiety with a chloropyridine carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-6-chloropyridine-3-carboxamide typically involves the condensation of 2-aminobenzothiazole with 6-chloronicotinic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a suitable solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzothiazol-2-yl)-6-chloropyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-6-chloropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and exhibit similar biological activities.
2-arylbenzothiazoles: Known for their diverse pharmacological properties and structural diversity.
Uniqueness
N-(1,3-benzothiazol-2-yl)-6-chloropyridine-3-carboxamide is unique due to the presence of both benzothiazole and chloropyridine moieties, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of modifications and applications in various fields of research .
Propriétés
Formule moléculaire |
C13H8ClN3OS |
|---|---|
Poids moléculaire |
289.74 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-6-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-11-6-5-8(7-15-11)12(18)17-13-16-9-3-1-2-4-10(9)19-13/h1-7H,(H,16,17,18) |
Clé InChI |
YSBJZAYRVATJHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CN=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


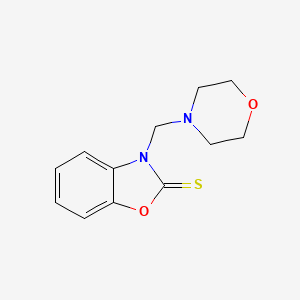
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10805633.png)
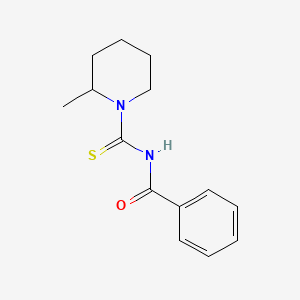
![2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B10805648.png)
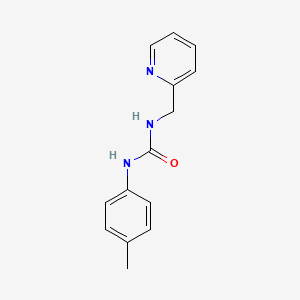
![3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide](/img/structure/B10805654.png)
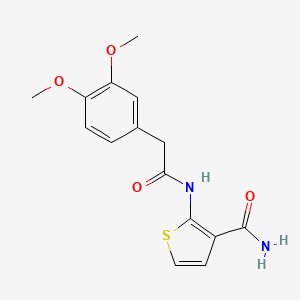
![2-(1H-Benzo[d]imidazol-2-yl)-3-(5-bromo-1H-indol-3-yl)acrylonitrile](/img/structure/B10805658.png)
![N'-([1,1'-Biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazide](/img/structure/B10805666.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-methylquinoline](/img/structure/B10805675.png)
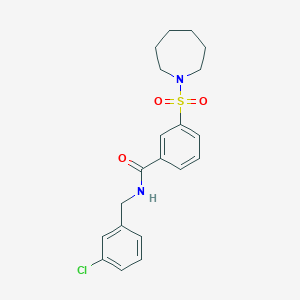
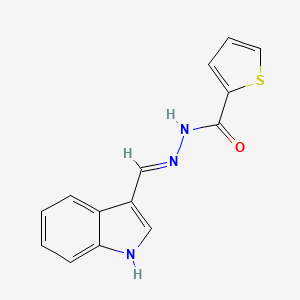
![1-Methyl-4-{2-methyl-6-phenylthieno[2,3-D]pyrimidin-4-YL}piperazine](/img/structure/B10805691.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B10805696.png)
